2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
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Description
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Glutaminase Inhibition for Cancer Treatment
A notable application involves the design and synthesis of analogs targeting the inhibition of kidney-type glutaminase (GLS), a therapeutic approach in cancer treatment. One study highlighted the development of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs. These compounds, including those structurally related to 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide, have shown promise in inhibiting GLS activity, which is crucial for the proliferation of cancer cells. This research underscores the compound's potential in attenuating the growth of human lymphoma cells both in vitro and in mouse xenograft models, suggesting its utility in developing novel cancer therapies (Shukla et al., 2012).
Antibacterial and Antifungal Applications
Another area of application is in the synthesis of novel compounds with antimicrobial properties. Research into 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus, through reactions facilitated by ultrasound irradiation, has resulted in compounds displaying promising antibacterial and antifungal activities. These findings are significant for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Rezki, 2016).
Synthesis of Heterocyclic Compounds for Antimicrobial Use
Further research demonstrates the synthesis of heterocyclic compounds incorporating a sulfamoyl moiety, aimed at antimicrobial applications. These synthesized compounds have shown potential in treating various microbial infections, indicating the versatility of thiazole-containing compounds like 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide in generating new antimicrobial agents (Darwish et al., 2014).
properties
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2S/c19-18(20,21)11-5-7-13(8-6-11)22-15(26)9-14-10-28-17(24-14)25-16(27)23-12-3-1-2-4-12/h5-8,10,12H,1-4,9H2,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEORWWDNZHDWSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide |
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